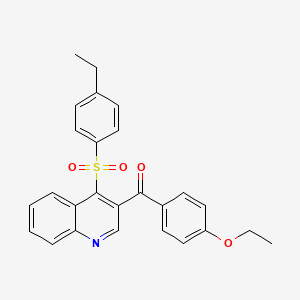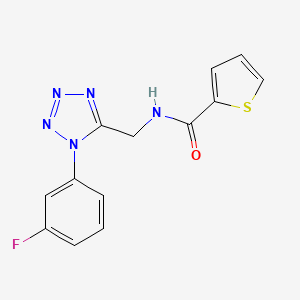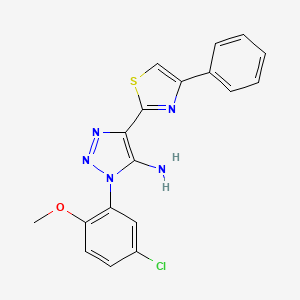
(4-Ethoxyphenyl)(4-((4-ethylphenyl)sulfonyl)quinolin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Ethoxyphenyl)(4-((4-ethylphenyl)sulfonyl)quinolin-3-yl)methanone” is an organic compound with the molecular formula C26H23NO4S . It has an average mass of 445.530 Da and a monoisotopic mass of 445.134766 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It contains a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused to a pyridine ring. Attached to this core are ethoxyphenyl and ethylphenylsulfonyl groups .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 697.3±55.0 °C at 760 mmHg, and a flash point of 375.5±31.5 °C . It has 5 hydrogen bond acceptors, 0 hydrogen bond donors, and 7 freely rotating bonds . Its polar surface area is 82 Å2 .Wissenschaftliche Forschungsanwendungen
Synthesis of Metabolites and Derivatives
Research has explored the synthesis of metabolites and derivatives related to quinoline compounds. One study details efficient syntheses of metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate (TAK-603), showcasing the use of methanesulfonyl as a protective group for the phenolic hydroxy in Friedel–Crafts reactions. This methodology enabled a simpler synthetic route in high yield, contributing to the broader understanding of quinoline derivative synthesis (Mizuno et al., 2006).
Electrochemical Synthesis and Properties
Another study focuses on the electrochemical synthesis of novel 8-amino-1,4-benzoxazine derivatives with anti-stress oxidative properties, starting from (3,4-dihydroxy-2-methoxyphenyl)(phenyl)methanone. This work highlights the potential of electrochemical methods in creating compounds with significant biological activities (Largeron & Fleury, 1998).
Radiosynthesis for Medical Applications
The radiosynthesis of carbon-14 labeled compounds, such as [14C]XEN-D0401, a novel BK channel activator, demonstrates the application of (4-ethoxyphenyl)(4-((4-ethylphenyl)sulfonyl)quinolin-3-yl)methanone derivatives in medical research, particularly in drug development and pharmacokinetic studies (Kitson et al., 2010).
Antibacterial Activity
Research into quinoxaline sulfonamides synthesized from quinoline derivatives has revealed their promising antibacterial activities against Staphylococcus spp. and Escherichia coli, suggesting potential applications in the development of new antimicrobial agents (Alavi et al., 2017).
Antiestrogenic Activity
One study described the synthesis and antiestrogenic activity of a dihydronaphthalene derivative, highlighting the therapeutic potential of quinoline derivatives in hormone-related disorders (Jones et al., 1979).
Corrosion Inhibition
Quinoxalines, including those derived from quinoline compounds, have been studied for their corrosion inhibition efficiencies, indicating their utility in protecting metals against corrosion in acidic environments (Zarrouk et al., 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-ethoxyphenyl)-[4-(4-ethylphenyl)sulfonylquinolin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4S/c1-3-18-9-15-21(16-10-18)32(29,30)26-22-7-5-6-8-24(22)27-17-23(26)25(28)19-11-13-20(14-12-19)31-4-2/h5-17H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOCHIPJPMKNPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethoxyphenyl)-[4-(4-ethylphenyl)sulfonylquinolin-3-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![9-((2,5-Dichlorophenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2693602.png)


![(3Z,5Z)-1-benzyl-3,5-bis[(4-methoxyphenyl)methylidene]piperidin-4-one](/img/structure/B2693606.png)
![8-(Pyridine-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2693608.png)
![2-(2,4-Dimethylphenyl)-4-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2693610.png)
![N-(2-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2693611.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2693613.png)

